molecular formula C10H16O4 B6273811 rac-(1R,2S)-1-[(tert-butoxy)carbonyl]-2-methylcyclopropane-1-carboxylic acid CAS No. 2307780-14-7

rac-(1R,2S)-1-[(tert-butoxy)carbonyl]-2-methylcyclopropane-1-carboxylic acid

Cat. No.: B6273811
CAS No.: 2307780-14-7
M. Wt: 200.2
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Description

The compound rac-(1R,2S)-1-[(tert-butoxy)carbonyl]-2-methylcyclopropane-1-carboxylic acid is an organochemical compound with potential applications across various scientific disciplines. It features a cyclopropane ring with both a tert-butoxycarbonyl (Boc) group and a carboxylic acid group attached. The prefix "rac-" indicates that it is a racemic mixture, containing equal amounts of both enantiomers, (1R,2S) and (1S,2R).

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,2S)-1-[(tert-butoxy)carbonyl]-2-methylcyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable olefin precursor followed by functional group manipulations to introduce the Boc and carboxylic acid groups. Standard reaction conditions may include the use of diethylzinc and diiodomethane for cyclopropanation, followed by acidic hydrolysis and esterification steps.

Industrial Production Methods: Industrial production would likely utilize similar methods but on a larger scale, with additional steps for purification and quality control to ensure the consistency and purity of the final product. Industrial methods may also employ continuous flow reactors and automation to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: The compound undergoes various chemical reactions such as:

  • Oxidation: Transformation into corresponding ketones or aldehydes.

  • Reduction: Possible reduction of the carboxylic acid group to an alcohol.

  • Substitution: Nucleophilic substitution reactions involving the Boc or carboxylic acid groups.

Common Reagents and Conditions: Oxidation reactions might use reagents such as potassium permanganate or chromium trioxide under acidic conditions. Reduction reactions could utilize lithium aluminium hydride or sodium borohydride. For substitution reactions, reagents like thionyl chloride or phosphorus tribromide may be used.

Major Products: The major products formed depend on the specific reaction. Oxidation typically yields ketones or aldehydes, reduction yields alcohols, and substitution yields various esters or amides depending on the substituent introduced.

Scientific Research Applications

Chemistry: In chemistry, rac-(1R,2S)-1-[(tert-butoxy)carbonyl]-2-methylcyclopropane-1-carboxylic acid serves as a building block for complex organic molecules. It is often used in the synthesis of cyclopropane derivatives that exhibit interesting chemical properties.

Biology: In biological research, this compound can be used in the study of enzyme mechanisms and substrate specificity, particularly in enzymes that interact with cyclopropane rings or carboxyl groups.

Medicine: Medically, derivatives of this compound may exhibit pharmaceutical activity, making it a potential candidate for drug development and screening, particularly in the areas of anti-inflammatory or anti-cancer therapies.

Industry: In the industrial sector, this compound could be used in the production of specialty chemicals, agricultural chemicals, or polymer additives due to its unique structural features.

Mechanism of Action

The compound's mechanism of action is highly dependent on its application. In enzyme studies, it may act as a substrate or inhibitor, binding to the active site and affecting the enzyme's activity. The presence of the Boc group can help protect functional groups during synthesis and can be removed under acidic conditions to reveal the active carboxylic acid group.

Comparison with Similar Compounds

Similar Compounds:

  • rac-1-tert-butoxycarbonyl-2-methylcyclopropane-1-carboxylic acid (without stereoisomer designation)

  • (1S,2R)-1-[(tert-butoxy)carbonyl]-2-methylcyclopropane-1-carboxylic acid

  • Methyl 2-methylcyclopropane-1-carboxylate

Uniqueness: The primary uniqueness of rac-(1R,2S)-1-[(tert-butoxy)carbonyl]-2-methylcyclopropane-1-carboxylic acid lies in its stereoisomerism and the presence of both a Boc group and a carboxylic acid group. This specific configuration can lead to distinct reactivity and interactions in chemical and biological systems compared to its non-stereospecific or single-stereoisomer counterparts.

Properties

CAS No.

2307780-14-7

Molecular Formula

C10H16O4

Molecular Weight

200.2

Purity

95

Origin of Product

United States

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